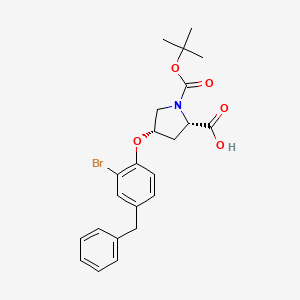

(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

CAS No.: 1354486-58-0

Cat. No.: VC2687679

Molecular Formula: C23H26BrNO5

Molecular Weight: 476.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354486-58-0 |

|---|---|

| Molecular Formula | C23H26BrNO5 |

| Molecular Weight | 476.4 g/mol |

| IUPAC Name | (2S,4S)-4-(4-benzyl-2-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C23H26BrNO5/c1-23(2,3)30-22(28)25-14-17(13-19(25)21(26)27)29-20-10-9-16(12-18(20)24)11-15-7-5-4-6-8-15/h4-10,12,17,19H,11,13-14H2,1-3H3,(H,26,27)/t17-,19-/m0/s1 |

| Standard InChI Key | CDZATIFQQOEFHL-HKUYNNGSSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br |

Introduction

(2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a complex organic compound featuring a pyrrolidine ring, which is a five-membered heterocyclic structure containing nitrogen. This compound is notable for its specific stereochemistry, indicated by the (2S,4S) configuration, and its functional groups, including a benzyl-2-bromophenoxy moiety and a tert-butoxycarbonyl (Boc) protecting group.

Synthesis and Applications

While specific synthesis details for this compound are not widely documented in the provided sources, compounds with similar structures often involve multi-step syntheses, including protection and deprotection steps to ensure the correct stereochemistry and functional group placement.

Biological Activity

-

Potential Targets: Compounds with similar structures may target various biological pathways, including enzyme inhibition or receptor modulation.

-

Pharmaceutical Applications: The compound could serve as an intermediate in synthesizing drugs with specific biological activities.

Synthesis and Preparation Methods

The synthesis of (2S,4S)-4-(4-Benzyl-2-bromophenoxy)-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid would likely involve several steps, including:

-

Pyrrolidine Ring Formation: This could involve the cyclization of appropriate precursors.

-

Introduction of the Boc Group: Typically achieved through reaction with di-tert-butyl dicarbonate (BocO).

-

Attachment of the 4-Benzyl-2-bromophenoxy Group: This might involve a nucleophilic substitution or coupling reaction.

Example Synthesis Route

A hypothetical synthesis route could involve:

-

Starting with a suitably protected pyrrolidine derivative.

-

Introducing the benzyl-2-bromophenoxy group via a coupling reaction.

-

Protecting the nitrogen with a Boc group.

Future Directions

Further research could focus on:

-

Biological Activity Screening: Investigating potential biological activities of this compound or its derivatives.

-

Synthetic Methodology: Developing efficient synthesis routes to access this compound and its analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume